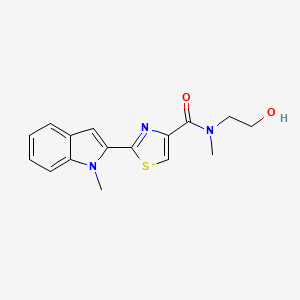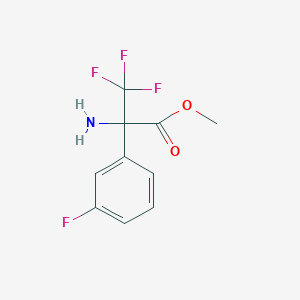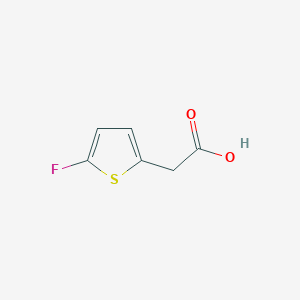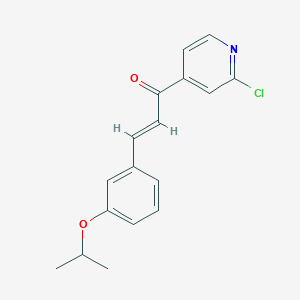
(E)-1-(2-氯吡啶-4-基)-3-(3-丙酰氧基苯基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of organic compounds known as chalcones, which are characterized by the presence of an α,β-unsaturated ketone. Chalcones are of interest due to their diverse range of biological activities and applications in various fields of chemistry.
Synthesis Analysis
Chalcones, including our compound of interest, are typically synthesized through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of benzaldehyde derivatives with acetophenones under alkaline conditions to form the chalcone scaffold. Salian et al. (2018) have reported the synthesis of related chalcone derivatives, highlighting the versatility of this method in producing various substituted chalcones (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of chalcones can be analyzed using techniques such as FT-IR, NMR, and X-ray diffraction. The dihedral angle between the terminal rings, indicative of the molecule's conformation, and the presence of intra-molecular hydrogen bonds, contribute to the stability and reactivity of these compounds. For example, Najiya et al. (2014) investigated the molecular structure of a similar chalcone derivative using HF and DFT methods, revealing the impact of substituents on the molecule's electronic properties (Najiya et al., 2014).
科学研究应用
药理学应用
已有多项研究探讨了具有类似结构的化合物的药理特性。例如,衍生化合物已被探索用于降低胆固醇水平,表现出相对较低的雌激素活性(J. Kokosa et al., 1978)。此外,与该化合物结构相关的脱氢胡椒酮配体的Pd(II)配合物已被合成并分析其抗微生物、抗氧化和抗癌活性,展示了潜在的治疗应用(M. Gaber et al., 2018)。
材料科学和电子性能
在材料科学领域,已合成了相关化合物的位置异构体以研究它们的磷光性能和量子产率,展示了它们在开发可以根据外部刺激在不同磷光态之间切换的动态功能材料中的潜在用途(Bin Li et al., 2019)。此外,对类似脱氢胡椒酮衍生物的分子结构、电子性能和化学反应性的计算洞见已被提供,展示了它们在光电子学和电荷传输领域的适用性(Vishnu A. Adole et al., 2020)。
化学反应性和合成
对相关化合物的合成和反应性的研究已经导致了新方法和应用的发现。例如,使用α-硝基酮中间体作为亲电试剂和亲核试剂的新方法已被开发用于合成用于探测果蝇尼古丁受体相互作用的化合物(Nanjing Zhang et al., 2004)。这突显了该化合物在推动化学合成技术和理解生物受体方面的潜在作用。
属性
IUPAC Name |
(E)-1-(2-chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12(2)21-15-5-3-4-13(10-15)6-7-16(20)14-8-9-19-17(18)11-14/h3-12H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUQGNFCJAANMR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C=CC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)-3-[3-(propan-2-yloxy)phenyl]prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)
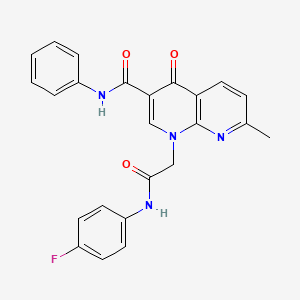
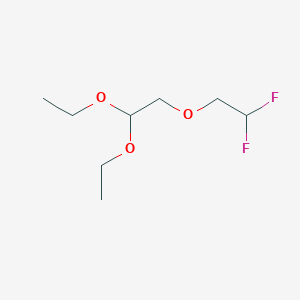
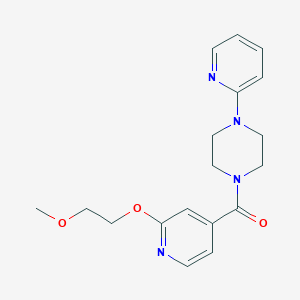


![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
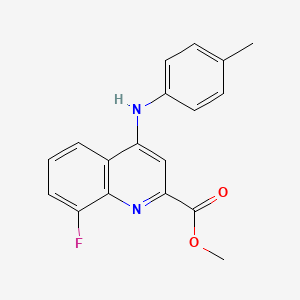
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
